rac Mephenytoin-d3
Overview
Description
rac Mephenytoin-d3: is a deuterium-labeled analog of racemic mephenytoin, a compound known for its anticonvulsant properties. The deuterium labeling is used to trace the metabolic pathways and study the pharmacokinetics of the compound in biological systems. The molecular formula of this compound is C12H11D3N2O2, and it has a molecular weight of 221.27 g/mol .
Scientific Research Applications
rac Mephenytoin-d3 has a wide range of scientific research applications, including:
Mechanism of Action
Target of Action
The primary target of rac Mephenytoin-d3 is the sodium channel protein type 5 subunit alpha . This protein plays a crucial role in the propagation of action potentials in neurons and muscle cells by regulating the flow of sodium ions .
Mode of Action
This compound interacts with its target by blocking frequency-, use-, and voltage-dependent neuronal sodium channels . This action limits the repetitive firing of action potentials, thereby controlling the spread of seizure activity .
Biochemical Pathways
This compound affects the biochemical pathways related to neuronal excitability and seizure activity. By blocking sodium channels, it inhibits the propagation of action potentials, which are essential for the transmission of electrical signals in the nervous system . This action can lead to a decrease in neuronal hyperexcitability, a common feature in seizure disorders .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is metabolized by several cytochrome P450 enzymes, including CYP2C19, CYP2C8, CYP2C9, CYP2B6, CYP1A2, and CYP2D6
Result of Action
The molecular and cellular effects of this compound’s action include the stabilization of neuronal membranes and the inhibition of repetitive neuronal firing . These effects can help control seizure activity and reduce the symptoms of epilepsy .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of rac Mephenytoin-d3 involves the incorporation of deuterium atoms into the mephenytoin molecule. This can be achieved through chemical synthesis, where specific deuterated reagents are used to replace hydrogen atoms with deuterium. The detailed synthetic routes and reaction conditions can be found in specialized chemical literature or by consulting professional chemical laboratories .
Industrial Production Methods: : Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: : rac Mephenytoin-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior under different conditions and its interaction with other molecules.
Common Reagents and Conditions: : Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed: : The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deuterated analogs with different functional groups.
Comparison with Similar Compounds
rac Mephenytoin-d3 is unique due to its deuterium labeling, which allows for detailed metabolic and pharmacokinetic studies. Similar compounds include:
Properties
IUPAC Name |
5-ethyl-5-phenyl-3-(trideuteriomethyl)imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHKMTDVRCWUDX-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C(NC1=O)(CC)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662065 | |
Record name | 5-Ethyl-3-(~2~H_3_)methyl-5-phenylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185101-86-3 | |
Record name | 5-Ethyl-3-(~2~H_3_)methyl-5-phenylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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